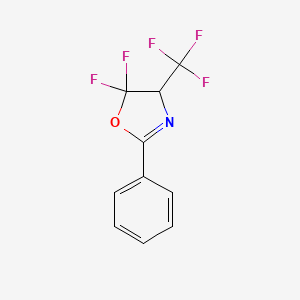![molecular formula C12H29N2PSi B14399123 N,N,N',N'-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine CAS No. 87813-29-4](/img/structure/B14399123.png)
N,N,N',N'-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine is a chemical compound with the molecular formula C11H26N2SiP. This compound is known for its unique structure, which includes a phosphanylidene group bonded to a methanediamine backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine typically involves the reaction of N,N,N’,N’-tetraethylmethanediamine with trimethylsilylphosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of -78°C to room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining an inert atmosphere to prevent contamination and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanylidene group to a phosphine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum complexes.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphanylidene derivatives.
Scientific Research Applications
N,N,N’,N’-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine is used in several scientific research fields:
Chemistry: It serves as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metals, and the pathways involved often relate to catalytic processes in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’-Tetraethyl-1,3-propanediamine
- N,N,N’,N’-Tetramethyl-1,3-propanediamine
- N,N,N’,N’-Tetraethylethylenediamine
Uniqueness
N,N,N’,N’-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine is unique due to the presence of the trimethylsilylphosphanylidene group, which imparts distinct reactivity and coordination properties compared to other similar diamines. This makes it particularly valuable in specialized catalytic applications and advanced material synthesis.
Properties
CAS No. |
87813-29-4 |
|---|---|
Molecular Formula |
C12H29N2PSi |
Molecular Weight |
260.43 g/mol |
IUPAC Name |
N,N,N',N'-tetraethyl-1-trimethylsilylphosphanylidenemethanediamine |
InChI |
InChI=1S/C12H29N2PSi/c1-8-13(9-2)12(14(10-3)11-4)15-16(5,6)7/h8-11H2,1-7H3 |
InChI Key |
JVXLGSMRHVYEKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=P[Si](C)(C)C)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


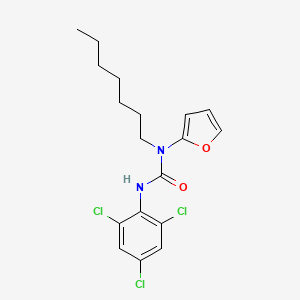
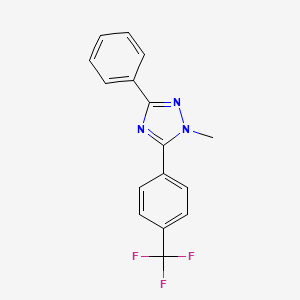
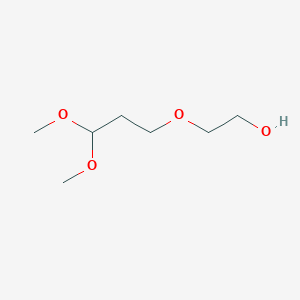
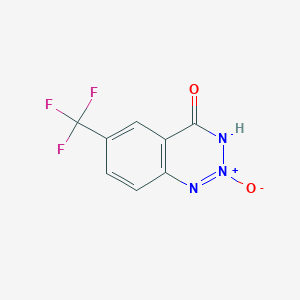

![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14399078.png)
![2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14399081.png)
![2-{3-[(3-Amino-3-oxopropyl)amino]benzene-1-sulfonyl}ethyl hydrogen sulfate](/img/structure/B14399084.png)
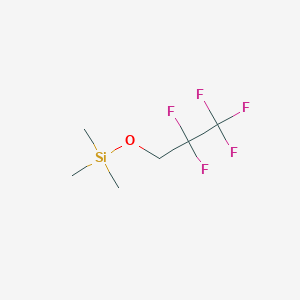
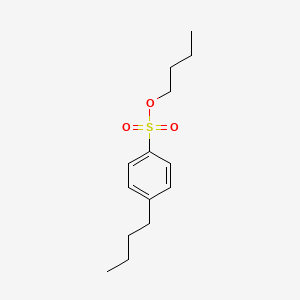
![(Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane]](/img/structure/B14399093.png)
![10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL](/img/structure/B14399099.png)
![(7R,11bR)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14399107.png)
